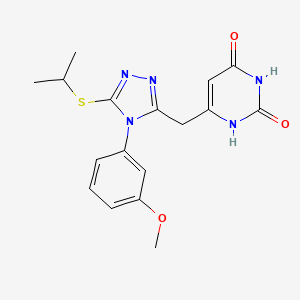

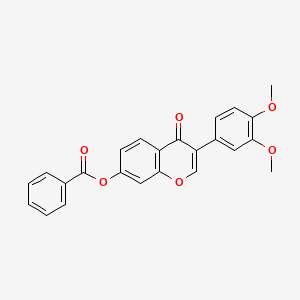

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate” is a complex organic molecule. It contains a chromen-7-yl benzoate moiety, which suggests that it might have interesting chemical properties. The presence of the 3,4-dimethoxyphenyl group could also influence its reactivity .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors. The exact method would depend on the specific reactions involved, which could include various types of condensation, substitution, or addition reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the chromen-7-yl and benzoate groups .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The presence of the chromen-7-yl and benzoate groups could make it susceptible to reactions such as hydrolysis or reduction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Liquid Crystal Technology

Tavares et al. (2016) discussed the synthesis of novel liquid crystal dimers with potential applications in display technologies and materials science. These compounds exhibit unique liquid-crystalline properties influenced by their conformational aspects and molecular architecture (Tavares, 2016).

Organic Synthesis Methodologies

Terzidis et al. (2008) explored the use of chromone derivatives in one-pot synthesis reactions to produce functionalized benzophenones and benzo[c]chromones, demonstrating the versatility of chromone derivatives in organic synthesis (Terzidis, 2008).

Nucleoside Protection Strategies

Kempe et al. (1982) developed a method for the selective benzoylation of ribonucleosides, critical for the synthesis of oligoribonucleotides, highlighting the role of benzoate derivatives in nucleic acid chemistry (Kempe, 1982).

Electrochromic Materials

Yigit et al. (2014) synthesized terthienyl-based monomers incorporating chromophore groups for electrochromic applications, showcasing the potential of chromene derivatives in developing multicolored electrochromic polymers (Yigit, 2014).

Photochromic Systems

Hobley et al. (2000) investigated the photochromic behavior of chromene crystals, revealing the potential of chromene derivatives in developing new photoresponsive materials (Hobley, 2000).

Corrosion Inhibition

Chafiq et al. (2020) studied the inhibition properties of spirocyclopropane derivatives, including compounds with dimethoxyphenyl groups, for protecting mild steel in acidic environments, highlighting the significance of these derivatives in corrosion protection (Chafiq, 2020).

Crown Ether Chemistry

Gündüz et al. (2006) synthesized novel chromenone crown ethers for metal ion complexation studies, demonstrating the utility of chromene derivatives in creating selective ion receptors (Gündüz, 2006).

Organic Semiconductors

Kashiki et al. (2011) evaluated benzo[1,2-b:3,4-b':5,6-b'']trithiophene (BTT) oligomers for use as organic semiconductors, indicating the role of chromene derivatives in electronic applications (Kashiki, 2011).

Photocatalysis

Wang et al. (2019) synthesized TiO2-based photocatalysts for the degradation of Benzophenone-3, a common UV filter, showcasing the application of chromene derivatives in environmental remediation (Wang, 2019).

Photochemical Synthesis

Dalal et al. (2017) explored the photo-reorganization of chromen-4-ones to synthesize angular pentacyclic compounds, demonstrating the potential of chromene derivatives in green chemistry applications (Dalal, 2017).

Wirkmechanismus

Target of Action

Related compounds such as 3-(3,4-dimethoxyphenyl)propanoic acid have been shown to interact with aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other biological functions.

Mode of Action

It can be inferred from related compounds that it may interact with its targets through chemical adsorption . This involves the formation of a chemical bond between the compound and its target, leading to changes in the target’s function.

Biochemical Pathways

Based on its potential interaction with aromatic-amino-acid aminotransferase , it could influence the metabolism of aromatic amino acids. This could have downstream effects on protein synthesis and other metabolic processes.

Pharmacokinetics

Related compounds like 3,4-dimethoxybenzyl alcohol have been shown to have good water solubility , which could potentially impact the bioavailability of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate.

Result of Action

Based on its potential interaction with aromatic-amino-acid aminotransferase , it could influence the metabolism of aromatic amino acids, potentially affecting protein synthesis and other cellular functions.

Action Environment

The action of this compound could be influenced by various environmental factors. For instance, related compounds have been shown to exhibit enhanced activity under certain conditions, such as elevated temperature and the presence of protons . These factors could potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

Eigenschaften

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O6/c1-27-20-11-8-16(12-22(20)28-2)19-14-29-21-13-17(9-10-18(21)23(19)25)30-24(26)15-6-4-3-5-7-15/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIYVJDDDYDMGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-3-Oxabicyclo[3.3.1]nonan-7-amine;hydrochloride](/img/structure/B2938270.png)

![N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROPANAMIDE](/img/structure/B2938271.png)

![N-[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2938272.png)

![(Z)-2-Cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2938279.png)